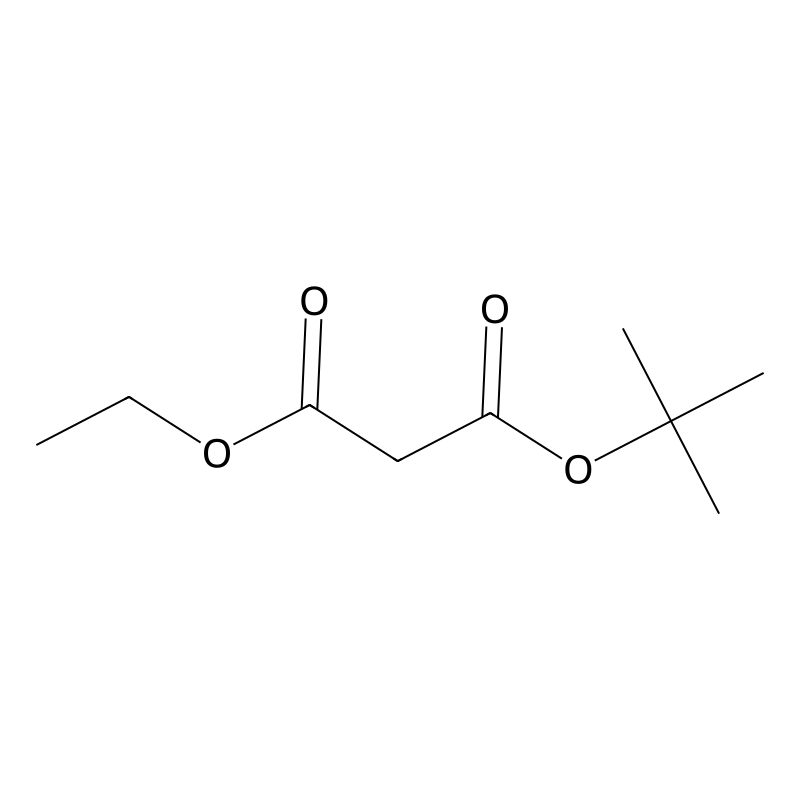

tert-Butyl ethyl malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Malonate Synthesis

This is the most common application. tert-Butyl ethyl malonate serves as a precursor for the synthesis of substituted carboxylic acids through a process known as the malonate synthesis. The two ester groups are selectively modified, followed by decarboxylation (removal of a carboxyl group) to yield the desired carboxylic acid derivative []. This reaction sequence allows for the introduction of various functional groups at specific positions on the carbon chain.

Other Carbon-Carbon Bond Formations

The reactive ester groups of tert-butyl ethyl malonate can participate in various reactions to form new carbon-carbon bonds. Examples include aldol condensations, Claisen condensations, and alkylations, which ultimately lead to the construction of more intricate organic molecules [].

Functional Material Development

Beyond organic synthesis, tert-Butyl ethyl malonate has shown potential applications in the development of functional materials:

- Synthesis of Polar Ester-Functionalized Aliphatic Polysulfones: Research has explored the use of tert-butyl ethyl malonate in the synthesis of a specific type of polymer – polar ester-functionalized aliphatic polysulfones. These polymers exhibit remarkable thermal stability, making them potentially valuable for high-temperature applications [].

tert-Butyl ethyl malonate is an organic compound with the molecular formula and a molecular weight of 188.22 g/mol. It is characterized by the presence of a tert-butyl group and an ethyl malonate moiety, making it a versatile building block in organic synthesis. The compound typically appears as a colorless to almost colorless clear liquid and is known for its pleasant odor. It has a high boiling point and is sensitive to air, requiring careful storage conditions to maintain its stability .

- Esterification: It can undergo esterification with alcohols in the presence of acid catalysts, forming new esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of simpler compounds.

- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or thiols, facilitating the formation of more complex structures .

Several methods exist for synthesizing tert-butyl ethyl malonate:

- Direct Esterification: This method involves reacting ethyl malonate with tert-butyl alcohol in the presence of acid catalysts.

- Transesterification: Tert-butyl acetate can be reacted with sodium triphenylmethyl to yield tert-butyl ethyl malonate.

- Using Malonic Acid: A common route includes reacting malonic acid with tert-butyl alcohol under controlled conditions to form the desired ester .

Each method has its advantages and disadvantages regarding yield, purity, and environmental impact.

tert-Butyl ethyl malonate serves multiple purposes in various fields:

- Synthetic Chemistry: It is widely used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and other organic compounds.

- Flavoring Agents: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.

- Research: The compound is utilized in laboratories for various experimental procedures due to its reactivity and versatility .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to tert-butyl ethyl malonate. Here are a few notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Di-tert-butyl malonate | 541-16-2 | 1.00 |

| Ethyl diethyl malonate | 105-53-3 | 0.95 |

| Tert-butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 | 0.93 |

| Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | 133803-81-3 | 0.93 |

Thermodynamic Parameters: Boiling Point and Phase Behavior

tert-Butyl ethyl malonate exhibits distinct thermodynamic characteristics that reflect its mixed ester structure combining both ethyl and tert-butyl functionalities. The compound presents with a molecular weight of 188.22 grams per mole and demonstrates liquid state behavior under standard conditions [1] [2] [3].

The boiling point behavior of tert-Butyl ethyl malonate demonstrates significant pressure dependence, characteristic of compounds with bulky substituents. Under standard atmospheric pressure (760 mmHg), computational predictions indicate a boiling point of 210.7±0.0°C [4]. However, under reduced pressure conditions commonly employed in laboratory distillations, the compound exhibits considerably lower boiling points: 83-85°C at 8 mmHg and 98-100°C at 22 mmHg [1] [3] [5] [6] [7] [8]. This substantial decrease in boiling point under reduced pressure reflects the compound's moderate intermolecular forces and makes it suitable for vacuum distillation purification methods.

The density of tert-butyl ethyl malonate ranges from 0.994 to 1.001 grams per milliliter at 25°C, placing it very close to the density of water [1] [5] [6]. This near-unity density is consistent with the presence of both aliphatic hydrocarbon chains and polar ester functionalities. The refractive index (n20/D) varies between 1.412 and 1.420, indicating moderate optical density typical of organic esters [9] [10].

Phase behavior analysis reveals that tert-butyl ethyl malonate maintains liquid state under ambient conditions with a flash point of 87°C, indicating moderate volatility and requiring appropriate safety precautions during handling and storage [1] [11] [9]. The vapor pressure at 25°C is predicted to be 0.189 mmHg, suggesting limited volatility under standard conditions but sufficient vapor generation to require adequate ventilation in laboratory settings [6].

Table 1: Thermodynamic Parameters and Physical Properties of tert-Butyl Ethyl Malonate

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 188.22 | Multiple sources [1] [2] [3] |

| Density (g/mL at 25°C) | 0.994-1.001 | Multiple sources [1] [5] [6] |

| Boiling Point at 760 mmHg (°C) | 210.7±0.0 | Calculated [4] |

| Boiling Point at 8 mmHg (°C) | 83-85 | Literature [1] [6] [8] |

| Boiling Point at 22 mmHg (°C) | 98-100 | Literature [3] [5] [7] |

| Flash Point (°C) | 87 | Multiple sources [1] [11] [9] |

| Refractive Index (n20/D) | 1.412-1.420 | Literature [10] [9] |

| Vapor Pressure at 25°C (mmHg) | 0.189 | Predicted [6] |

| Predicted pKa | 11.86±0.46 | Predicted [6] [12] |

Solubility Profile in Organic Solvents

The solubility characteristics of tert-butyl ethyl malonate reflect its amphiphilic nature, combining hydrophobic alkyl chains with polar ester groups. The compound demonstrates complete immiscibility with water at 20°C, as consistently reported across multiple sources [13] [7] [14]. This hydrophobic behavior is attributed to the predominance of aliphatic carbon content and the steric hindrance imposed by the bulky tert-butyl group, which disrupts potential hydrogen bonding with water molecules.

In contrast to its water immiscibility, tert-butyl ethyl malonate exhibits excellent solubility in most common organic solvents. The compound shows complete miscibility with alcohols including ethanol and methanol, which is particularly relevant for synthetic applications involving alcoholic media [13] [7] [15]. This alcohol solubility enables its use in various esterification and transesterification reactions commonly performed in alcoholic solvents.

The compound demonstrates high solubility in ethereal solvents, including diethyl ether, which facilitates its extraction and purification through liquid-liquid separation techniques [13] [7] [15]. Solubility in chloroform has been specifically documented for related malonate esters, indicating compatibility with halogenated solvents useful for nuclear magnetic resonance spectroscopy and certain synthetic transformations [16].

Aromatic solvents such as benzene readily dissolve tert-butyl ethyl malonate, expanding its utility in reactions requiring aromatic media [15]. The broad solvent compatibility extends to most common organic solvents, making the compound highly versatile for diverse synthetic applications and purification procedures [13] [7] [15] [8].

Table 2: Solubility Profile of tert-Butyl Ethyl Malonate in Various Solvents

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water (20°C) | Insoluble/Immiscible | Confirmed by multiple sources | [13] [7] [14] |

| Ethanol | Soluble | General organic solvent compatibility | [13] [7] [15] |

| Methanol | Soluble | General organic solvent compatibility | [13] [7] [15] |

| Diethyl Ether | Soluble | General organic solvent compatibility | [13] [7] [15] |

| Chloroform | Soluble | Specific mention for related malonates | [16] |

| Benzene | Soluble | General organic solvent compatibility | [15] |

| Most Common Organic Solvents | Miscible | Broad solvent compatibility | [13] [7] [15] [8] |

Acid/Base Stability and Hydrolysis Kinetics

The hydrolysis behavior of tert-butyl ethyl malonate demonstrates marked pH dependence, with distinct kinetic profiles under different acidic and basic conditions. Under neutral pH conditions (5-7) at ambient temperature, the compound exhibits remarkable stability with hydrolysis proceeding very slowly over periods of days [17] [12] [18]. This stability under physiological pH conditions makes it suitable for biological applications where controlled release or extended stability is desired.

Under acidic conditions, particularly using trifluoroacetic acid in dichloromethane (TFA/CH₂Cl₂), tert-butyl ethyl malonate undergoes selective hydrolysis of the tert-butyl ester group [19] [20]. This selectivity arises from the enhanced susceptibility of tertiary esters to acid-catalyzed hydrolysis through an SN1-like mechanism involving carbocation formation. The reaction proceeds at moderate rates, typically requiring several hours for completion, and provides a valuable method for converting the diester to the corresponding mono-ethyl ester.

Basic hydrolysis conditions using potassium hydroxide in methanol (KOH/MeOH) promote rapid hydrolysis, typically completing within hours [19] [20] [21]. The basic conditions can achieve selective hydrolysis under carefully controlled conditions, though both ester groups are susceptible to nucleophilic attack by hydroxide ions.

Advanced hydrolysis protocols employing tert-butylamine in methanol/water systems (t-BuNH₂/MeOH/H₂O) provide enhanced control over reaction rates and selectivity [21] [22]. These conditions typically require 2-10 hours under reflux conditions and generally achieve high selectivity. The addition of lithium bromide as a catalyst (t-BuNH₂/LiBr/MeOH/H₂O) significantly accelerates the reaction, reducing reaction times to 2-5.5 hours under reflux while maintaining enhanced selectivity [21] [22].

The kinetic studies of related ditert-butyl malonate systems reveal that hydrolysis proceeds through both AAL11 and AAC2 mechanisms, with the kinetic ratio depending on solvent composition [17]. The maximum concentration of intermediate half-ester products decreases with decreasing ionizing power of the solvent system.

Table 3: Hydrolysis Kinetics and Stability Data for tert-Butyl Ethyl Malonate

| Hydrolysis Condition | Reaction Rate | Selectivity | Source |

|---|---|---|---|

| Neutral pH (5-7) at ambient temperature | Very slow (days) | Non-selective | [17] [12] [18] |

| Acidic conditions (TFA/CH₂Cl₂) | Moderate (hours) | Selective tert-butyl ester hydrolysis | [19] [20] |

| Basic conditions (KOH/MeOH) | Fast (hours) | Selective hydrolysis possible | [19] [20] [21] |

| Basic conditions with t-BuNH₂/MeOH/H₂O | Moderate (2-10 hours under reflux) | Generally high selectivity | [21] [22] |

| Basic conditions with t-BuNH₂/LiBr/MeOH/H₂O | Fast (2-5.5 hours under reflux) | Enhanced selectivity | [21] [22] |